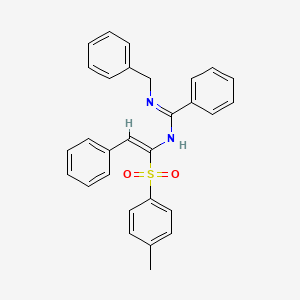![molecular formula C10H19N5O B2409393 3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide CAS No. 870514-12-8](/img/structure/B2409393.png)
3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as DPA-714, is a novel PET (positron emission tomography) imaging agent that has been widely used in scientific research. It is a selective ligand for the translocator protein 18 kDa (TSPO), which is expressed in the brain and other organs. DPA-714 has been shown to have potential applications in the diagnosis and treatment of various diseases, including neurodegenerative disorders, cancer, and inflammation.
Mécanisme D'action
3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide binds selectively to TSPO, which is located on the outer membrane of mitochondria. TSPO is involved in the transport of cholesterol and other molecules across the mitochondrial membrane and plays a role in the regulation of mitochondrial function. Binding of 3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide to TSPO can modulate mitochondrial function and affect cellular processes such as apoptosis and inflammation.
Effets Biochimiques Et Physiologiques
3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia in the brain, suggesting a potential anti-inflammatory effect. 3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide has also been shown to modulate mitochondrial function and protect against oxidative stress-induced damage in vitro. In addition, 3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide has been shown to have potential anti-tumor activity in preclinical models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a highly selective ligand for TSPO and has been extensively validated as a PET imaging agent in preclinical and clinical studies. 3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide has also been shown to have low toxicity and good pharmacokinetic properties in animal models. However, there are also some limitations to the use of 3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide in lab experiments. It is a relatively complex molecule that requires multi-step synthesis, which can limit its availability and increase the cost of experiments. In addition, 3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide has a relatively short half-life in vivo, which may limit its utility in longitudinal studies.
Orientations Futures
There are several potential future directions for research on 3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of new TSPO ligands with improved pharmacokinetic properties and lower toxicity. Another area of interest is the further investigation of the role of TSPO in various diseases, including neurodegenerative disorders, cancer, and inflammation. 3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide may also have potential applications in the development of new therapies for these diseases, either as a diagnostic tool or as a therapeutic agent. Finally, the use of 3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide in combination with other imaging agents or therapeutic agents may provide new insights into the mechanisms of disease and improve treatment outcomes.
Méthodes De Synthèse
3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process involving the reaction of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with N,N-dimethylamino-1-chloropropane, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively used as a PET imaging agent to study the expression and function of TSPO in various diseases. TSPO is involved in the regulation of mitochondrial function, apoptosis, and inflammation, and its expression is upregulated in response to cellular stress. Increased TSPO expression has been observed in neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis, as well as in cancer and inflammation.
Propriétés
IUPAC Name |
5-amino-N-[3-(dimethylamino)propyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-14(2)6-4-5-12-10(16)8-7-9(11)13-15(8)3/h7H,4-6H2,1-3H3,(H2,11,13)(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKFCAAIZTXVAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)NCCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

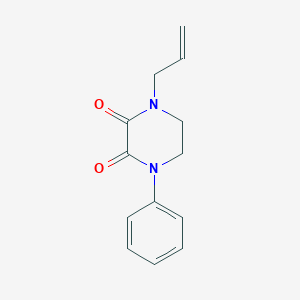
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2409311.png)
![6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2409312.png)
![3-Cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2409313.png)
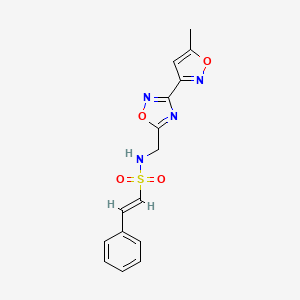
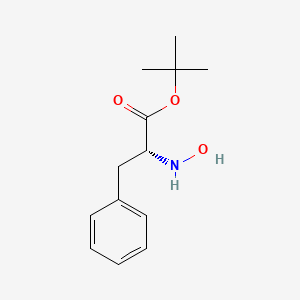
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2409318.png)


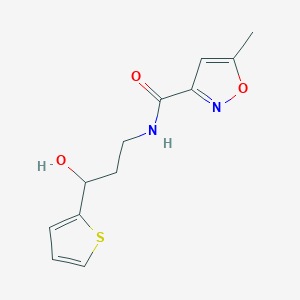
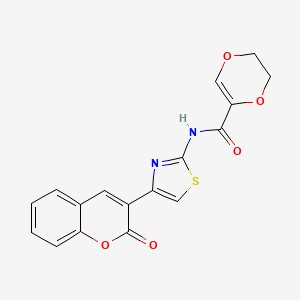

![3-[(Z)-(dimethylamino)methylidene]-6-methyl-2H-thiochromen-4-one](/img/structure/B2409329.png)
